N-[4-Ethoxy-2-(4-methoxyphenyl)quinolin-6-YL]-3-methoxybenzamide
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Description
N-[4-Ethoxy-2-(4-methoxyphenyl)quinolin-6-YL]-3-methoxybenzamide is a useful research compound. Its molecular formula is C26H24N2O4 and its molecular weight is 428.488. The purity is usually 95%.
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Scientific Research Applications
Psycho- and Neurotropic Studies
A study explored the psycho- and neurotropic properties of novel 3-(N-R,R′-aminomethyl)-2-methyl-1H-quinolin-4-ones, showing that some derivatives exhibit specific sedative effects and considerable anti-amnesic activity. These findings indicate the potential of quinolin-6-yl derivatives for developing new psychoactive compounds (Podolsky, Shtrygol’, & Zubkov, 2017).
Structural Studies
Research on co-crystals and salts of quinoline derivatives with amide bonds revealed insights into their crystal structures and interactions. These studies are essential for understanding the molecular configurations and potential applications of these compounds in materials science and drug design (Karmakar, Kalita, & Baruah, 2009).
Anticancer Activity
Several 3-phenylquinolinylchalcone derivatives have been synthesized and evaluated for their antiproliferative activities against non-small cell lung cancers and breast cancers, with certain compounds identified as potential lead compounds for further development. These studies highlight the therapeutic potential of quinolin-6-yl derivatives in oncology (Tseng et al., 2013).
Synthesis Methodologies
Research on the synthesis of quinolin-6-yl derivatives, including the development of new catalytic processes and synthetic routes, contributes to the broader field of organic synthesis. These methodologies enable the efficient production of complex quinoline derivatives for further pharmacological and material science studies (Xiong et al., 2018).
Properties
IUPAC Name |
N-[4-ethoxy-2-(4-methoxyphenyl)quinolin-6-yl]-3-methoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24N2O4/c1-4-32-25-16-24(17-8-11-20(30-2)12-9-17)28-23-13-10-19(15-22(23)25)27-26(29)18-6-5-7-21(14-18)31-3/h5-16H,4H2,1-3H3,(H,27,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MHQHUSJNNIZLDE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=NC2=C1C=C(C=C2)NC(=O)C3=CC(=CC=C3)OC)C4=CC=C(C=C4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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